molecular formula C15H14N6 B3734087 5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole

5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3734087
M. Wt: 278.31 g/mol
InChI Key: MLKSQOHPJPDCIP-UHFFFAOYSA-N
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Description

5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the benzyl group attached to the imidazole ring can influence the compound’s chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of appropriate hydrazines with diketones or aldehydes, followed by further functionalization to introduce the benzyl and methyl groups.

    Cyclocondensation: The initial step involves the reaction of hydrazine derivatives with diketones or aldehydes to form the pyrazole ring.

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities.

    Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole are structurally related.

Uniqueness

5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole is unique due to the combination of its imidazole and pyrazole rings, along with the specific substitution pattern. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-20-15-12(7-17-20)18-14(19-15)13-8-16-10-21(13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKSQOHPJPDCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=N2)C3=CN=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
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5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
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5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole

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